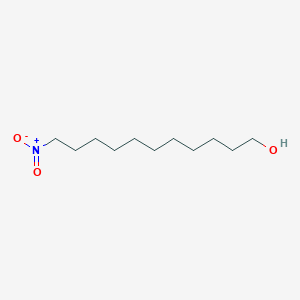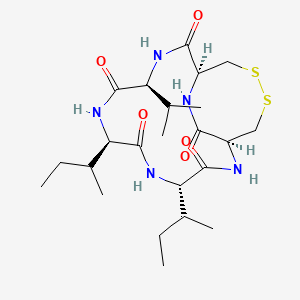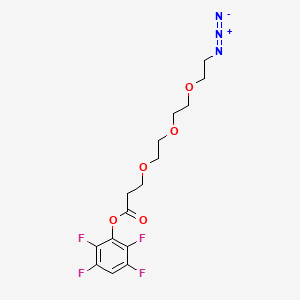
cis-2-Difluoromethyl-6-methoxychromane-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-Difluoromethyl-6-methoxychromane-4-OL: is a chemical compound with the molecular formula C11H12F2O3 It is a derivative of chromane, a bicyclic organic compound, and features a difluoromethyl group and a methoxy group attached to the chromane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Difluoromethyl-6-methoxychromane-4-OL typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor containing the difluoromethyl and methoxy groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-2-Difluoromethyl-6-methoxychromane-4-OL can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other reagents that facilitate the replacement of functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: cis-2-Difluoromethyl-6-methoxychromane-4-OL is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its difluoromethyl group can serve as a bioisostere for hydrogen, providing insights into enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique chemical properties may contribute to the design of molecules with improved pharmacokinetic and pharmacodynamic profiles.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of cis-2-Difluoromethyl-6-methoxychromane-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
2-Difluoromethylchromane-4-OL: Lacks the methoxy group, which may affect its chemical properties and reactivity.
6-Methoxychromane-4-OL: Lacks the difluoromethyl group, which may influence its biological activity and stability.
2-Methyl-6-methoxychromane-4-OL: Contains a methyl group instead of a difluoromethyl group, leading to different chemical and biological properties.
Uniqueness: cis-2-Difluoromethyl-6-methoxychromane-4-OL is unique due to the presence of both the difluoromethyl and methoxy groups
Propriétés
Formule moléculaire |
C11H12F2O3 |
|---|---|
Poids moléculaire |
230.21 g/mol |
Nom IUPAC |
(2R,4R)-2-(difluoromethyl)-6-methoxy-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C11H12F2O3/c1-15-6-2-3-9-7(4-6)8(14)5-10(16-9)11(12)13/h2-4,8,10-11,14H,5H2,1H3/t8-,10-/m1/s1 |
Clé InChI |
ARCRCIFIKXIOMZ-PSASIEDQSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)O[C@H](C[C@H]2O)C(F)F |
SMILES canonique |
COC1=CC2=C(C=C1)OC(CC2O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((6-(7-Chlorothieno[3,2-b]pyridin-2-yl)pyridin-3-yl)methyl)-N-(2-methoxyethyl)acetamide](/img/structure/B13714445.png)






![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)





![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)
